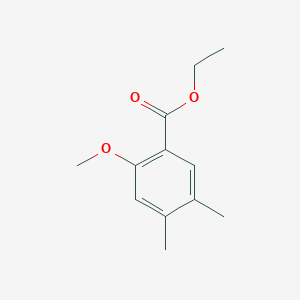

Ethyl 2-methoxy-4,5-dimethylbenzoate

Description

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 2-methoxy-4,5-dimethylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)9(3)7-11(10)14-4/h6-7H,5H2,1-4H3 |

InChI Key |

OVLZOOPIVJSVBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)C)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 2-methoxy-4,5-dimethylbenzoic Acid

The most straightforward method involves the esterification of 2-methoxy-4,5-dimethylbenzoic acid with ethanol under acidic catalysis. This classical Fischer esterification proceeds as follows:

- Reactants: 2-methoxy-4,5-dimethylbenzoic acid and absolute ethanol.

- Catalyst: Typically sulfuric acid or other strong acids.

- Conditions: Reflux with continuous removal of water to drive equilibrium towards ester formation.

- Procedure: The acid and ethanol are heated under reflux with an acid catalyst, often using a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.

- Outcome: Ethyl 2-methoxy-4,5-dimethylbenzoate is obtained after purification, usually by distillation or recrystallization.

This method is well-established for benzoate esters and yields high purity products under optimized conditions.

Alkylation of 2-hydroxy-4,5-dimethylbenzoic Acid Derivatives

An alternative synthetic route involves methylation of hydroxyl groups on aromatic acids followed by esterification:

- Step 1: Methylation of 2-hydroxy-4,5-dimethylbenzoic acid using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield 2-methoxy-4,5-dimethylbenzoic acid.

- Step 2: Subsequent esterification with ethanol as described above.

This two-step process allows for selective introduction of the methoxy group prior to ester formation, which can be advantageous for controlling substitution patterns and purity.

Synthesis via Aromatic Substitution and Esterification (Based on Analogous Compounds)

Research on structurally related compounds, such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate and its derivatives, provides insights into synthetic strategies applicable to this compound:

- Example: In a study synthesizing diffractaic acid analogs (lichen secondary metabolites), methyl 2,4-dihydroxy-3,6-dimethylbenzoate was alkylated using benzyl bromide and potassium carbonate in acetone or DMF solvents under nitrogen atmosphere at 50°C for approximately 9 hours, followed by extraction and purification via column chromatography.

- Relevance: Similar alkylation conditions can be adapted for methylation or ethylation of hydroxybenzoate intermediates to obtain the target ester.

- Purification: Column chromatography or recrystallization is employed to isolate the pure ester.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Steps | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct Fischer Esterification | Acid + ethanol + acid catalyst reflux | Reflux 1-6 h, water removal | High | High | Simple, classical method |

| Methylation + Esterification | Hydroxy acid methylation + esterification | Methyl iodide/K2CO3, then reflux | Moderate | High | Allows selective methoxy introduction |

| Alkylation of Hydroxybenzoate | Alkylation with alkyl halide + base | 50°C, 9 h, inert atmosphere | Moderate | High | Requires chromatographic purification |

In-Depth Research Findings

- Alkylation reactions for methylation or ethylation of hydroxybenzoate derivatives typically use potassium carbonate as a base and proceed under nitrogen to avoid oxidation.

- Solvents such as acetone or dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.

- Reaction times range from 6 to 12 hours at moderate temperatures (around 50°C).

- Purification often involves extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and column chromatography.

- The final product characterization includes nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.

Notes on Industrial and Environmental Considerations

- Direct esterification methods are favored industrially for their simplicity and minimal use of hazardous reagents.

- Alkylation routes, while offering selectivity, require careful handling of alkyl halides and solvents, as well as more extensive purification.

- Green chemistry principles encourage recycling of solvents and catalysts, as exemplified in related ester preparation patents (e.g., use of solid catalysts and solvent recovery systems).

Chemical Reactions Analysis

Ethyl 2-methoxy-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde, depending on the reducing agent used.

Substitution: The methoxy and ethyl groups can participate in substitution reactions, leading to the formation of different substituted benzoates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-methoxy-4,5-dimethylbenzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

Industry: It is utilized in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-4,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy and dimethyl groups may influence the compound’s reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 2-Methoxy-4,5-Dimethylbenzoate and Analogous Compounds

Key Findings:

Substituent Position Effects :

- The position of methoxy and methyl groups significantly influences physicochemical properties. For example, Ethyl 4-methoxy-3,5-dimethylbenzoate (CAS 105401-94-3) has a higher molecular weight (224.26) compared to this compound (~208.25), likely due to differences in substituent arrangement affecting steric and electronic interactions .

- Methyl-substituted analogs (e.g., Mthis compound) exhibit reduced molecular weight and altered solubility profiles compared to ethyl esters, as seen in the C₁₁H₁₄O₃ vs. C₁₂H₁₆O₃ formulas .

Ester Group Impact: Ethyl esters generally exhibit higher lipophilicity than methyl esters, enhancing their compatibility with non-polar solvents. For instance, this compound is expected to have greater solubility in ethanol compared to its methyl counterpart, as observed in related esters .

Synthetic Accessibility: Ethyl-substituted benzoates are often synthesized via esterification or alkylation reactions. For example, details a method involving acetic acid-catalyzed reactions in methanol, which could be adapted for this compound synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methoxy-4,5-dimethylbenzoate, and how can reaction efficiency be optimized?

- Methodology : A two-step synthesis is commonly employed:

Esterification : React 2-methoxy-4,5-dimethylbenzoic acid with ethanol using catalytic sulfuric acid under reflux (70–80°C). Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .

Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the ester. Yield optimization requires strict control of anhydrous conditions and stoichiometric excess of ethanol (1.5–2.0 equivalents) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with reference standards .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks using NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethyl-substituted region δ 6.5–7.2 ppm) and NMR (ester carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) to confirm molecular ion [M+H] at m/z 238.1574 (calculated for CHO) .

Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?

- Stability Protocol :

- Store in amber glass containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the ester group.

- Avoid exposure to moisture and acidic/basic vapors, which accelerate degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in C–H activation reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density distribution, focusing on the methoxy and methyl substituents’ directing effects.

- Compare activation energies for ortho/meta/para C–H functionalization pathways using transition-state modeling .

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound derivatives?

- Root Cause Analysis : Discrepancies may arise from solvent effects (CDCl vs. DMSO-d), concentration-dependent aggregation, or impurities.

- Resolution Protocol :

Replicate experiments using standardized solvent systems.

Use heteronuclear correlation spectroscopy (HSQC/HMBC) to unambiguously assign proton-carbon connectivity .

Cross-validate with synthetic intermediates (e.g., free acid or methyl ester analogs) .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

- Application Example :

- Step 1 : Hydrolyze the ester to 2-methoxy-4,5-dimethylbenzoic acid using NaOH/MeOH (1:1 v/v, reflux, 4 h).

- Step 2 : Convert to the acid chloride (oxalyl chloride/DMF catalyst) for coupling with amines or thiosemicarbazides to generate antimicrobial or anticancer analogs .

Q. What advanced chromatographic techniques improve the separation of this compound from structurally similar impurities?

- Optimized Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.